molecular formula C40H36N14O2 B11110615 Terephthalaldehyde 1,4-bis[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-YL]dihydrazone

Terephthalaldehyde 1,4-bis[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-YL]dihydrazone

Cat. No.: B11110615
M. Wt: 744.8 g/mol
InChI Key: SEPAPGDBSXCCHF-RIVOPQIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terephthalaldehyde 1,4-bis[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-YL]dihydrazone: is a complex organic compound known for its unique structure and properties. This compound is a derivative of terephthalaldehyde, which is an organic compound with the formula C₆H₄(CHO)₂. Terephthalaldehyde is one of three isomers of benzene dicarboxaldehyde, where the aldehyde groups are positioned in the para conformation on the benzene ring .

Preparation Methods

The synthesis of Terephthalaldehyde 1,4-bis[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-YL]dihydrazone involves multiple steps. The initial step typically involves the preparation of terephthalaldehyde from p-xylene. . The subsequent steps involve the reaction of terephthalaldehyde with aniline and 4-methoxyaniline under specific conditions to form the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Terephthalaldehyde 1,4-bis[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-YL]dihydrazone undergoes various chemical reactions, including:

    Condensation Reactions:

    Oxidation and Reduction:

    Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Terephthalaldehyde 1,4-bis[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-YL]dihydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of Terephthalaldehyde 1,4-bis[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-YL]dihydrazone involves its ability to form stable complexes with metal ions and other molecules. The compound’s molecular targets and pathways are primarily related to its coordination chemistry and the formation of imine bonds. These interactions can influence various biochemical pathways and cellular processes, depending on the specific application and context.

Comparison with Similar Compounds

Properties

Molecular Formula

C40H36N14O2

Molecular Weight

744.8 g/mol

IUPAC Name

2-N-[(E)-[4-[(E)-[[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl]methylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C40H36N14O2/c1-55-33-21-17-31(18-22-33)45-37-47-35(43-29-9-5-3-6-10-29)49-39(51-37)53-41-25-27-13-15-28(16-14-27)26-42-54-40-50-36(44-30-11-7-4-8-12-30)48-38(52-40)46-32-19-23-34(56-2)24-20-32/h3-26H,1-2H3,(H3,43,45,47,49,51,53)(H3,44,46,48,50,52,54)/b41-25+,42-26+

InChI Key

SEPAPGDBSXCCHF-RIVOPQIESA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC=C(C=C4)/C=N/NC5=NC(=NC(=N5)NC6=CC=C(C=C6)OC)NC7=CC=CC=C7

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC=C(C=C4)C=NNC5=NC(=NC(=N5)NC6=CC=C(C=C6)OC)NC7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.